molecular formula C11H13BrO3 B1524508 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde CAS No. 1184355-81-4

5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Cat. No. B1524508
M. Wt: 273.12 g/mol
InChI Key: WGXBKLZXXMJHID-UHFFFAOYSA-N
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Description

“5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is a chemical compound with the CAS Number: 1184355-81-4 . It has a molecular weight of 273.13 and its IUPAC name is 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde . The compound is stored at room temperature and has an oil-like physical form .


Molecular Structure Analysis

The molecular formula of “5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is C11H13BrO3 . The InChI code for this compound is 1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde” is an oil-like substance stored at room temperature . It has a molecular weight of 273.12 .

Scientific Research Applications

Synthetic Pathways and Ligand Design 5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde serves as a versatile precursor in organic synthesis, offering pathways to heteroditopic ligands for metal salt binding. For instance, the one-pot halomethylation of salicylaldehydes, including derivatives similar to 5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde, has been employed to attach functional arms, facilitating the creation of piperazine-containing ligands. These ligands exhibit selectivity in metal salt reception, underscoring the compound's utility in designing complex coordination chemistry structures (Wang et al., 2006).

Coordination Chemistry and Metal Complex Formation Research demonstrates the compound's potential in forming nickel(II) complexes with ONS and ONN chelating thiosemicarbazones. The reaction yields complexes where the thiosemicarbazone acts through ONS or ONN donor sets, leading to new coordination modes. Such studies highlight its significance in the synthesis of metal complexes, with implications for catalysis and material science (Güveli et al., 2009).

Anti-inflammatory Properties The compound has shown potential in biomedical applications, particularly in modulating inflammatory responses. A derivative, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, demonstrated the ability to inhibit pro-inflammatory mediator and cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to the suppression of key pathways involved in inflammation, including ERK, p38, and NF-κB, suggesting therapeutic prospects in inflammation-related diseases (Kim et al., 2016).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,14)7-15-10-4-3-9(12)5-8(10)6-13/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXBKLZXXMJHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-hydroxy-2-methylpropoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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